3,3',4,4',5-Pentabromodiphenyl ether

Catalog No.
S1913076
CAS No.
366791-32-4
M.F
C12H5Br5O
M. Wt
564.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3',4,4',5-Pentabromodiphenyl ether

CAS Number

366791-32-4

Product Name

3,3',4,4',5-Pentabromodiphenyl ether

IUPAC Name

1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene

Molecular Formula

C12H5Br5O

Molecular Weight

564.7 g/mol

InChI

InChI=1S/C12H5Br5O/c13-8-2-1-6(3-9(8)14)18-7-4-10(15)12(17)11(16)5-7/h1-5H

InChI Key

SJNIIWPIAVQNRK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br)Br

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a specific type of polybrominated diphenyl ether (PBDE) []. PBDEs were once widely used flame retardants, but due to environmental and health concerns, their production has been phased out under the Stockholm Convention []. However, BDE-126 remains a compound of interest in scientific research for several reasons:

  • Environmental Monitoring

    BDE-126 is a persistent organic pollutant (POP) []. POPs are chemicals that resist degradation, accumulate in the environment and fat tissue of organisms, and can be transported long distances []. Due to its past use, BDE-126 can be found in various environmental samples, including air, water, sediment, and biota. Researchers use BDE-126 as a marker to track the fate and transport of PBDEs in the environment.

  • Toxicological Studies

    There is ongoing research into the potential health effects of BDE-126 exposure. Studies investigate how BDE-126 may impact various systems in the body, including the endocrine system, nervous system, and development.

  • Development of Analytical Methods

    Because BDE-126 is a complex molecule and can exist in environmental samples in low concentrations, scientists are continually developing and improving analytical methods for its detection and quantification. This improves the accuracy of environmental monitoring and toxicological studies.

3,3',4,4',5-Pentabromodiphenyl ether, also known as BDE-126, is a member of the polybrominated diphenyl ethers (PBDEs) family. This compound is characterized by its five bromine atoms attached to a biphenyl structure, which consists of two phenyl rings connected by a single bond. The chemical formula for 3,3',4,4',5-pentabromodiphenyl ether is C₁₂H₅Br₅O, and it has a molecular weight of approximately 485.7 g/mol. This compound has been primarily utilized as a flame retardant due to its ability to inhibit combustion processes in various materials, particularly in flexible polyurethane foams and electronic devices .

Typical of brominated compounds. The primary reactions include:

  • Debromination: This reaction involves the removal of bromine atoms, leading to the formation of less brominated congeners. Debromination can occur through thermal degradation or biological processes .
  • Oxidation: Under certain conditions, this compound may be oxidized to form hydroxylated PBDEs, which can exhibit different biological activities and environmental behaviors .
  • Hydrolysis: Although relatively stable, under extreme conditions, hydrolysis can occur, leading to the breakdown of the ether bond .

Research indicates that 3,3',4,4',5-pentabromodiphenyl ether exhibits various biological activities that raise concerns regarding its toxicity. Studies have shown that exposure can lead to:

  • Endocrine Disruption: It has been linked to alterations in thyroid hormone levels and potential impacts on reproductive health .
  • Neurodevelopmental Effects: Animal studies suggest that exposure during critical developmental periods can result in neurobehavioral changes .
  • Carcinogenic Potential: While there is no conclusive evidence categorizing it as a carcinogen, some studies indicate potential liver toxicity and metabolic disruptions .

The synthesis of 3,3',4,4',5-pentabromodiphenyl ether typically involves bromination of diphenyl ether under controlled conditions. Key methods include:

  • Electrophilic Bromination: This method employs bromine or brominating agents in the presence of solvents such as carbon tetrachloride or dichloromethane to achieve selective bromination at specific positions on the diphenyl ether structure .
  • Catalytic Processes: Catalysts may be used to enhance the efficiency of the bromination reaction and control the degree of substitution on the phenolic rings .

3,3',4,4',5-Pentabromodiphenyl ether has been predominantly used as a flame retardant in various applications:

  • Flexible Polyurethane Foams: Commonly found in furniture and mattresses.
  • Electronics: Used in circuit boards and other electronic components to reduce fire risks.
  • Textiles: Incorporated into fabrics for enhanced fire resistance .

Interaction studies have focused on how 3,3',4,4',5-pentabromodiphenyl ether interacts with biological systems and environmental matrices:

  • Bioaccumulation Studies: Research indicates significant bioaccumulation potential in aquatic organisms and terrestrial carnivores, raising concerns about food chain impacts .
  • Metabolic Pathways: Studies have explored how this compound is metabolized in organisms and its potential for forming toxic metabolites through biotransformation processes .

Several compounds share structural similarities with 3,3',4,4',5-pentabromodiphenyl ether. Here are some notable examples:

Compound NameChemical FormulaUnique Features
2,2',4,4'-Tetrabromodiphenyl EtherC₁₂H₈Br₄OFewer bromine atoms; less persistent
2,2',4,4',5-Pentabromodiphenyl EtherC₁₂H₈Br₅OSimilar structure; more toxic due to additional Br
2-Bromo-2'-hydroxy-5-methylphenyl EtherC₁₂H₉BrO₂Hydroxyl group alters biological activity
Decabromodiphenyl EtherC₁₂Br₁₀OHighly brominated; broader environmental impact

Each compound exhibits unique properties that influence its environmental persistence and biological activity. The increased number of bromine atoms in 3,3',4,4',5-pentabromodiphenyl ether contributes to its effectiveness as a flame retardant but also raises significant health and environmental concerns compared to its less-brominated counterparts .

Molecular Structure and Configuration

3,3',4,4',5-Pentabromodiphenyl ether (commonly designated as polybrominated diphenyl ether 126 or pentabromodiphenyl ether 126) possesses the molecular formula C₁₂H₅Br₅O and a molecular weight of 564.7 grams per mole [1]. The compound is systematically named as 1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene according to International Union of Pure and Applied Chemistry nomenclature [1].

The molecular structure consists of two brominated benzene rings connected through an ether linkage (-O-). The first ring contains three bromine substituents at positions 1, 2, and 3, while the second ring has two bromine atoms at positions 3 and 4. This specific substitution pattern distinguishes 3,3',4,4',5-pentabromodiphenyl ether from other pentabromodiphenyl ether congeners [1] [2].

The compound adopts a non-planar configuration due to steric hindrance caused by the bromine substituents. The dihedral angle between the two aromatic rings prevents the molecule from assuming a completely planar conformation, which is characteristic of polybrominated diphenyl ethers with ortho-bromine substitutions [3]. The rotatable bond count is 2, indicating some conformational flexibility around the ether linkage [1].

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₂H₅Br₅O
Molecular Weight (g/mol)564.7 [1]
CAS Registry Number366791-32-4 [1]
IUPAC Name1,2,3-tribromo-5-(3,4-dibromophenoxy)benzene [1]
Density (g/cm³)2.343±0.06 [4] [5]
Flash Point (°C)-12 [4] [5]
Topological Polar Surface Area (Ų)9.2 [1]
Hydrogen Bond Donors0 [1]
Hydrogen Bond Acceptors1 [1]

Melting and Boiling Points

The melting point of 3,3',4,4',5-pentabromodiphenyl ether has not been definitively established in the literature. However, the boiling point has been calculated to be 471.6°C at 760 millimeters of mercury [4] [6]. This high boiling point is consistent with the substantial molecular weight and the strong intermolecular forces associated with the multiple bromine substituents.

Solubility Parameters

3,3',4,4',5-pentabromodiphenyl ether exhibits extremely low water solubility, with a calculated value of 4.3×10⁻⁵ grams per liter at 25°C [5]. This hydrophobic behavior is attributed to the highly brominated aromatic structure and the absence of polar functional groups capable of hydrogen bonding with water molecules.

The compound demonstrates moderate solubility in organic solvents. It is slightly soluble in chloroform, ethyl acetate, and methanol when heated [7]. The poor aqueous solubility and preference for organic phases are consistent with the compound's highly lipophilic nature [8] [9].

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (log Kow) for 3,3',4,4',5-pentabromodiphenyl ether is 7.29 [4], indicating extremely high lipophilicity. The computed XLogP3-AA value of 6.9 [1] corroborates this high lipophilic character. These values suggest strong partitioning into lipid phases and organic matter, which explains the compound's tendency to bioaccumulate in fatty tissues and its persistence in environmental matrices [8] [9].

Structural Comparison with Other Polybrominated Diphenyl Ether Congeners

CongenerNumber of BrominesMolecular Weight (g/mol)Common in Commercial Mixtures
Bromodiphenyl ether-47 (2,2',4,4'-tetrabromodiphenyl ether)4485.8Yes (pentabromodiphenyl ether, 25-37%) [10]
Bromodiphenyl ether-99 (2,2',4,4',5-pentabromodiphenyl ether)5564.7Yes (pentabromodiphenyl ether, 35-50%) [10]
Bromodiphenyl ether-100 (2,2',4,4',6-pentabromodiphenyl ether)5564.7Yes (pentabromodiphenyl ether, 6-10%) [10]
Bromodiphenyl ether-126 (3,3',4,4',5-pentabromodiphenyl ether)5564.7No [2]
Bromodiphenyl ether-153 (2,2',4,4',5,5'-hexabromodiphenyl ether)6643.6Yes (pentabromodiphenyl ether, 3-5%) [10]
Bromodiphenyl ether-154 (2,2',4,4',5,6'-hexabromodiphenyl ether)6643.6Yes (pentabromodiphenyl ether, 2-4%) [10]

The unique substitution pattern of 3,3',4,4',5-pentabromodiphenyl ether distinguishes it from the more commonly encountered pentabromodiphenyl ether congeners found in commercial formulations. Unlike bromodiphenyl ether-99, which has bromine atoms in the 2,2',4,4',5 positions, the 3,3',4,4',5 substitution pattern results in different physicochemical properties and biological activities [2].

The structural similarity among pentabromodiphenyl ether congeners (bromodiphenyl ether-99, bromodiphenyl ether-100, and bromodiphenyl ether-126) results in identical molecular weights but different spatial arrangements of bromine atoms. This variation in substitution patterns affects their environmental fate, bioaccumulation potential, and toxicological profiles [11] [12].

Spectroscopic Properties

Mass Spectral Characteristics

Ion/Fragmentm/z RangeRelative IntensityNotes
Molecular Ion [M]⁺564LowParent ion with complete bromine isotope pattern [13]
Molecular Ion Cluster [M12]564-574ModerateIncludes ⁷⁹Br and ⁸¹Br isotopomers [13]
[M-Br2]⁺404HighMajor fragmentation pathway via Br2 loss [14] [13]
[M-Br2]²⁺ (doubly charged)202ModerateCommon in higher brominated polybrominated diphenyl ethers [15] [14]
[M-COBr]⁺485Low-moderateLoss of carbonyl bromide group [14]
Base Peak Region79, 81 (Br⁺)HighBromine atoms fragmentation [14]
Characteristic Bromine PatternIsotope clustersVariableCharacteristic patterns for brominated fragments [13]

The mass spectral fragmentation of 3,3',4,4',5-pentabromodiphenyl ether follows typical patterns observed for polybrominated diphenyl ether congeners. The molecular ion exhibits low intensity due to the ease of bromine loss under electron ionization conditions. The base peak region typically contains bromine cation fragments at mass-to-charge ratios 79 and 81, corresponding to the two stable isotopes of bromine [14] [13].

The most prominent fragmentation pathway involves the loss of molecular bromine (Br2) from the molecular ion, resulting in an [M-Br2]⁺ fragment at mass-to-charge ratio 404. This fragmentation is facilitated by the formation of a relatively stable oxonium ion structure [13]. Additionally, doubly charged ions become more prominent in higher brominated polybrominated diphenyl ether congeners, with the [M-Br2]²⁺ fragment appearing at mass-to-charge ratio 202 [15] [14].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3,3',4,4',5-pentabromodiphenyl ether. The proton nuclear magnetic resonance spectrum exhibits characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing effects of the bromine substituents and the ether linkage.

The compound contains five aromatic protons: two on the tribrominated ring and three on the dibrominated ring. The chemical shifts of these protons appear in the aromatic region (6.5-8.0 parts per million), with exact values dependent on the specific substitution pattern and neighboring bromine atoms [16] [17].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon framework of the molecule, with signals for the aromatic carbons appearing in the 110-155 parts per million region. The carbon atoms bonded to bromine typically exhibit characteristic downfield shifts due to the deshielding effect of the halogen substituents [16] [17].

XLogP3

6.9

UNII

TE8L2L37ZW

Other CAS

366791-32-4

Wikipedia

3,3',4,4',5-pentabromodiphenyl ether

Dates

Modify: 2023-08-16

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